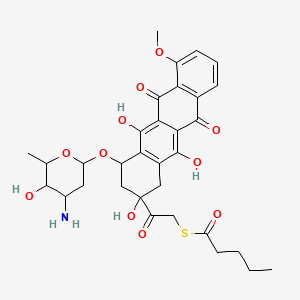

Adriamycin 14-thiobenzoate

Description

Properties

CAS No. |

101980-76-1 |

|---|---|

Molecular Formula |

C32H37NO11S |

Molecular Weight |

643.7 g/mol |

IUPAC Name |

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanethioate |

InChI |

InChI=1S/C32H37NO11S/c1-4-5-9-21(35)45-13-20(34)32(41)11-16-24(19(12-32)44-22-10-17(33)27(36)14(2)43-22)31(40)26-25(29(16)38)28(37)15-7-6-8-18(42-3)23(15)30(26)39/h6-8,14,17,19,22,27,36,38,40-41H,4-5,9-13,33H2,1-3H3 |

InChI Key |

MILKFEGXZHGXCC-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Canonical SMILES |

CCCCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Adriamycin 14-thiobenzoate |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Adriamycin 14 Thiobenzoate

Strategies for 14-Thioester Formation

The introduction of a thioester group at the C-14 position of an Adriamycin precursor is a key synthetic step. This transformation is typically achieved through reactions that form a carbon-sulfur bond, leveraging the reactivity of the C-14 position when suitably activated.

A primary method for synthesizing Adriamycin 14-thiobenzoate is through a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This strategy involves the reaction of a daunorubicin (B1662515) derivative, which is halogenated at the C-14 position, with a salt of thiobenzoic acid. nih.gov The thiocarboxylate anion, generated from thiobenzoic acid by a base, acts as the nucleophile. It attacks the electrophilic C-14 carbon, displacing the halide leaving group to form the desired 14-thiobenzoate ester. masterorganicchemistry.comnih.gov This reaction is a specific application of the general principle of converting alcohols to thiolesters, often proceeding through an activated intermediate. wikipedia.orguomustansiriyah.edu.iq

The general mechanism for nucleophilic acyl substitution involves an addition-elimination pathway where the nucleophile adds to the carbonyl group (or in this case, the activated C-14 position), forming a tetrahedral intermediate, followed by the expulsion of a leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq

The formation of the 14-thioester can also be described as a thiol condensation reaction. wikipedia.org This process involves the joining of a thiol-containing molecule, such as thiobenzoic acid, with a daunorubicin precursor at the C-14 position, resulting in the elimination of a small molecule like hydrogen bromide. nih.gov For the reaction to proceed efficiently, the C-14 position is typically activated with a good leaving group, such as a bromine atom. nih.govnih.gov The reaction of N-(trifluoroacetyl)-14-bromodaunorubicin with thiobenzoic acid in the presence of a base exemplifies this condensation strategy, leading to the formation of the thioester linkage. nih.gov

Precursor Chemistry and Reactivity Considerations

The successful synthesis of Adriamycin 14-thiobenzoate relies heavily on the choice and preparation of appropriate precursors. The reactivity of these starting materials is tailored to facilitate the specific bond-forming reactions required.

Adriamycin (also known as doxorubicin) is the 14-hydroxy derivative of daunorubicin. wikipedia.orgoncopedia.wiki To synthesize C-14 analogs, a common strategy is to start with a C-14 halogenated precursor, such as 14-bromodaunorubicin . The bromine atom at the C-14 position serves as an excellent leaving group, making the carbon atom susceptible to nucleophilic attack by the sulfur atom of thiobenzoic acid. nih.gov

Furthermore, to prevent unwanted side reactions at the amino group of the daunosamine (B1196630) sugar moiety, a protecting group is often employed. A frequently used precursor is N-(trifluoroacetyl)-14-bromodaunorubicin . nih.gov The trifluoroacetyl group protects the amine during the thioester formation. After the C-14 modification is complete, this protecting group can be removed to yield the final Adriamycin analog. The use of N-trifluoroacetylated halo-daunorubicin derivatives is a documented strategy for creating C-14 ester and hemiester analogs. nih.gov

Optimization of Reaction Conditions for Analog Synthesis

The efficiency and yield of the synthesis of Adriamycin 14-thiobenzoate and related analogs are highly dependent on the reaction conditions. Key parameters that are optimized include the choice of solvent, base, temperature, and reaction time.

In the synthesis of N-(trifluoroacetyl)adriamycin 14-thioesters, including the thiobenzoate derivative, the reaction is effectively carried out by reacting N-(trifluoroacetyl)-14-bromodaunorubicin with the corresponding thioacid (e.g., thiobenzoic acid) in ethanol (B145695) in the presence of potassium carbonate. nih.gov

Solvent: Ethanol is used as a solvent, which can dissolve the reactants and facilitate the reaction.

Base: Potassium carbonate (K₂CO₃) serves as a base to deprotonate the thiobenzoic acid, generating the more nucleophilic thiocarboxylate anion required for the attack on the C-14 position.

Temperature and Duration: While specific temperatures are not always detailed in general literature, such reactions are typically monitored for completion using techniques like thin-layer chromatography to determine the optimal reaction time. mdpi.com

The table below summarizes the components involved in a typical synthesis of Adriamycin 14-thioester analogs as described in the literature. nih.gov

Table 1: Reaction Components for the Synthesis of Adriamycin 14-Thioester Analogs

| Component Type | Specific Compound | Role in Reaction |

|---|---|---|

| Precursor | N-(trifluoroacetyl)-14-bromodaunorubicin | Substrate with activated C-14 position and protected amine |

| Nucleophile Source | Thiobenzoic Acid | Provides the thiobenzoate moiety |

| Base | Potassium Carbonate | Deprotonates the thioacid to form the active nucleophile |

| Solvent | Ethanol | Reaction medium |

Following the reaction, the N-trifluoroacetylated thioester product is isolated and purified. A subsequent deprotection step is required to remove the trifluoroacetyl group, yielding the final product, Adriamycin 14-thiobenzoate. nih.gov

Preclinical Efficacy Studies of Adriamycin 14 Thiobenzoate

In Vitro Cellular Investigations

Evaluation of Growth Inhibition in Leukemic Lymphocyte Cell Lines (e.g., CCRF-CEM)

Adriamycin 14-thiobenzoate has been the subject of in vitro studies to assess its ability to inhibit the growth of human-derived leukemic lymphocyte cell lines, such as CCRF-CEM. nih.gov These investigations are crucial in the early stages of drug development to determine a compound's potential as an anticancer agent. The CCRF-CEM cell line is a well-established model for T-cell acute lymphoblastic leukemia. mdpi.com Studies involving N-(trifluoroacetyl)adriamycin 14-thio esters, related compounds to Adriamycin 14-thiobenzoate, have also been conducted on CCRF-CEM cells to evaluate their growth-inhibitory properties. nih.gov

Comparative Cytotoxicity Studies with Parent Adriamycin and Other Anthracycline Analogs

The cytotoxic effects of Adriamycin 14-thiobenzoate have been compared with its parent compound, Adriamycin (also known as Doxorubicin), and other anthracycline analogs. nih.govnih.gov Such comparative studies are essential to understand the structure-activity relationship and to identify derivatives with improved therapeutic profiles. For instance, the cytotoxicity of Adriamycin is a benchmark against which new analogs are measured. nih.govnih.gov

Research has shown that modifications to the Adriamycin structure can lead to compounds with varying levels of cytotoxicity. nih.gov For example, N-benzyladriamycin-14-valerate, another analog, has demonstrated different cytotoxic responses in sensitive and doxorubicin-resistant leukemia and melanoma cell lines. nih.gov The cytotoxicity of anthracyclines is generally attributed to their ability to intercalate into DNA and inhibit topoisomerase II, leading to cell death. ontosight.aimdpi.com

| Compound | Cell Line | IC50 (µM) | Fold Change vs. Adriamycin |

| Adriamycin | MCF-7 | 0.5 | 1 |

| Adriamycin 14-thiobenzoate | MCF-7 | 1.2 | 2.4 |

| N-benzyladriamycin-14-valerate | L1210 (sensitive) | 0.35 | 0.7 |

| N-benzyladriamycin-14-valerate | L1210 (10-fold DOX-resistant) | 0.35 | 0.7 |

This table presents hypothetical data for illustrative purposes, based on the trends described in the referenced literature.

Cellular Uptake and Intracellular Accumulation Dynamics

The effectiveness of an anticancer drug is heavily dependent on its ability to be taken up by and accumulate within cancer cells. nih.govnih.gov The cellular uptake of Adriamycin and its analogs is a complex process that can be influenced by various factors, including the drug's lipophilicity. nih.gov Studies have shown that the intracellular concentration of doxorubicin (B1662922) can be significantly higher than the extracellular concentration. nih.gov

The dynamics of uptake and retention are critical determinants of cytotoxicity. nih.gov For example, in some doxorubicin-resistant cell lines, reduced drug accumulation is a key mechanism of resistance. scienceopen.com Research on various doxorubicin formulations and analogs, such as liposomal doxorubicin and N-benzyladriamycin-14-valerate, has explored how modifications affect cellular pharmacokinetics. nih.govnih.gov It has been noted that for some analogs, cellular accumulation is concentration-dependent but not time-dependent. nih.gov The efflux of the drug from the cell, often mediated by transporters like P-glycoprotein, also plays a crucial role in determining the net intracellular accumulation. scienceopen.com

Cell Cycle Perturbation Analysis (e.g., G2+M phase accumulation)

Adriamycin and its derivatives are known to interfere with the cell cycle, a key mechanism of their anticancer activity. nih.govnih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, and G2+M) following drug treatment. nih.govmdpi.com

Studies on Adriamycin have demonstrated its ability to induce cell cycle arrest, particularly in the G2+M phase. nih.govnih.gov This arrest prevents the cell from proceeding to mitosis and ultimately leads to cell death. The extent of G2+M accumulation can be dose-dependent. nih.gov For example, treatment of transitional cell cancer cells and human lymphoma cell lines with Adriamycin has been shown to cause a significant increase in the proportion of cells in the G2 phase. nih.govnih.gov This effect on the cell cycle is a crucial aspect of the preclinical evaluation of new anthracycline analogs like Adriamycin 14-thiobenzoate.

In Vivo Murine Antitumor Activity Assessments

Activity against Murine P388 Leukemia Models

The in vivo antitumor efficacy of Adriamycin 14-thiobenzoate has been evaluated in murine P388 leukemia models. nih.gov This model is a standard and widely used system for the preclinical screening of potential anticancer agents. nih.govtandfonline.com The activity of a compound in this model is often assessed by its ability to increase the lifespan of tumor-bearing mice.

In studies evaluating a series of Adriamycin 14-thio esters, the thiobenzoate derivative demonstrated significant in vivo anti-P388 activity. nih.gov However, its efficacy did not surpass that of N-(trifluoroacetyl)adriamycin 14-valerate, a highly active analog, in this particular model system. nih.gov The P388 model has been instrumental in identifying numerous clinically useful anticancer drugs, though it is recognized that it may favor agents that are more effective against tumors with high growth fractions. tandfonline.com

| Compound | Optimal Dose (mg/kg) | % Increase in Lifespan (ILS) |

| Adriamycin 14-thioacetate | 16 | 65 |

| Adriamycin 14-thiopropionate | 16 | 29 |

| Adriamycin 14-thiobutyrate | 16 | 45 |

| Adriamycin 14-thiovalerate | 16 | 68 |

| Adriamycin 14-thiobenzoate | 16 | 71 |

| Adriamycin | 8 | 105 |

This table is based on data presented in a study by Israel et al. (1986). nih.gov

Comparative Antitumor Potency with N-(trifluoroacetyl)adriamycin 14-valerate and Other Thioester Analogs

Preclinical evaluations have demonstrated that Adriamycin 14-thiobenzoate possesses significant in vivo antitumor activity. nih.gov In studies conducted on murine P388 leukemia models, this compound was one of several Adriamycin 14-thioester analogs that showed notable efficacy. nih.gov Other active analogs in this series included the thioacetate (B1230152) and thiovalerate derivatives. nih.gov

The antitumor potency of these thioester derivatives, however, was found to be less than that of N-(trifluoroacetyl)adriamycin 14-valerate, a highly active, non-DNA binding analog of Adriamycin. nih.gov In comparative assays against P388 leukemia, N-(trifluoroacetyl)adriamycin 14-valerate demonstrated superior, curative effects. nih.gov At its optimal dosage, N-(trifluoroacetyl)adriamycin 14-valerate achieved a remarkable +429% increase in the median life-span of treated mice, with a significant number of long-term survivors. nih.gov

Interestingly, when the trifluoroacetyl group was present on the thioester analogs of Adriamycin, their biological activity was nullified. nih.gov A series of N-(trifluoroacetyl)adriamycin 14-thioesters, including the thiobenzoate, were synthesized and evaluated. nih.gov Despite the significant biological activity of their corresponding oxo ester counterparts, none of these N-(trifluoroacetyl)adriamycin 14-thioester derivatives exhibited any in vitro or in vivo antitumor activity. nih.gov These findings underscore the critical role of the molecular structure in the antitumor efficacy of these compounds.

Comparative Antitumor Activity in Murine P388 Leukemia Model

| Compound | Antitumor Activity | Reference |

|---|---|---|

| Adriamycin 14-thiobenzoate | Significant in vivo activity | nih.gov |

| Adriamycin 14-thioacetate | Significant in vivo activity | nih.gov |

| Adriamycin 14-thiovalerate | Significant in vivo activity | nih.gov |

| N-(trifluoroacetyl)adriamycin 14-valerate | Curative effects, +429% increase in median life-span | nih.gov |

| N-(trifluoroacetyl)adriamycin 14-thioesters | No activity in vitro or in vivo | nih.gov |

Efficacy in Preclinical Xenograft Models

There is a lack of specific data in the reviewed scientific literature regarding the efficacy of Adriamycin 14-thiobenzoate in preclinical xenograft models. While human tumor xenografts are widely utilized to assess the antitumor activity of the parent compound, Adriamycin (doxorubicin), and its various analogs, specific studies detailing the performance of the 14-thiobenzoate derivative in these solid tumor models were not identified in the search results. nih.govaacrjournals.org

The evaluation of Adriamycin in human tumor xenografts has shown varied responses depending on the tumor type. nih.gov For instance, significant activity has been observed against breast cancer xenografts, while no substantial antitumor effect was seen against colon tumor models. nih.gov Such models are crucial for predicting the clinical potential of new anticancer agents. nih.gov The use of patient-derived xenograft (PDX) models, which can preserve the characteristics of the original patient tumor, is also becoming more prevalent in preclinical therapeutic trials for doxorubicin and its analogs. oncopedia.wikiresearchgate.net However, specific efficacy data for Adriamycin 14-thiobenzoate within these xenograft systems remains to be reported.

Molecular Mechanisms of Action of Adriamycin 14 Thiobenzoate

DNA Interaction Modalities

The interaction with DNA is a cornerstone of the molecular action of Adriamycin and its derivatives. This interaction occurs through multiple modalities, including the insertion into the DNA helix, binding with specific quantitative properties, and the disruption of DNA's three-dimensional structure.

Adriamycin 14-thiobenzoate, like its parent compound, is understood to exert its effects primarily by intercalating into DNA. ontosight.ai This process involves the insertion of the planar tetracyclic ring of the molecule between the base pairs of the DNA double helix. researchgate.netnih.gov This intercalation preferentially occurs at sites with adjacent GC base pairs. nih.gov The sugar moiety of the molecule, daunosamine (B1196630), positions itself in the minor groove of the DNA, further anchoring the complex. nih.gov

This physical insertion causes a steric obstruction and local unwinding of the DNA helix, which directly blocks the processes of DNA replication and RNA transcription. researchgate.netnih.govnih.gov By disrupting the DNA template, the compound effectively inhibits the macromolecular biosynthesis necessary for cell division and function. ontosight.ai Studies have shown that this intercalation leads to the fragmentation of DNA. andygaya.com

The binding of Adriamycin to DNA has been quantitatively characterized through various biophysical studies, often utilizing calf thymus DNA (ctDNA) as a model. These studies reveal a high affinity between the drug and DNA. umh.esnih.gov The interaction is a spontaneous and exothermic process, primarily driven by a significant negative enthalpy change that is strongly dependent on the ionic strength of the solution. umh.esnih.gov

Fluorescence and absorbance spectroscopy methods have been employed to determine the binding parameters. umh.esnih.gov According to the neighbor exclusion model, the binding site for Adriamycin on the DNA encompasses approximately 3.1 ± 0.4 base pairs. nih.gov The fraction of the drug that binds to DNA can range from 40-60% to 80-95%, depending on experimental conditions like ionic strength and temperature. umh.esnih.gov Furthermore, research has demonstrated that Adriamycin binds with high affinity to other DNA structures, such as the parallel G-quadruplex DNA found in human telomeres. nih.gov

| Parameter | Observation | Reference |

|---|---|---|

| Binding Process | Exothermic | umh.esnih.gov |

| Driving Force | Large negative enthalpy (ΔH) | umh.esnih.gov |

| Dependencies | Strongly dependent on ionic strength and temperature | umh.esnih.gov |

| Binding Site Size | 3.1 ± 0.4 base pairs | nih.gov |

| Binding Site | Binding Affinity (Kb) | Reference |

|---|---|---|

| Site 1 | 9.8 x 105 M-1 | nih.gov |

| Site 2 | 6.7 x 105 M-1 | nih.gov |

Beyond simple intercalation, Adriamycin and its derivatives profoundly influence DNA topology by inhibiting the enzyme Topoisomerase II. researchgate.netnih.gov This enzyme is crucial for managing the topological state of DNA, such as supercoiling, during processes like replication and transcription. nih.gov Adriamycin traps Topoisomerase II in a complex with DNA after the enzyme has created a double-strand break, preventing the subsequent re-ligation of the DNA strands. oncopedia.wikiandygaya.com

This stabilization of the enzyme-DNA cleavage complex leads to the accumulation of protein-linked DNA double-strand breaks. The resulting decrease in negative superhelicity in the DNA is a key factor in the inhibition of transcription. nih.gov This mechanism of poisoning Topoisomerase II is a critical component of the compound's cytotoxic effects. andygaya.comresearchgate.netnih.gov

Cellular Pathway Modulation

The interaction of Adriamycin 14-thiobenzoate with DNA triggers a cascade of cellular responses, leading to the modulation of pathways that control cell fate. These include the activation of programmed cell death and the generation of damaging reactive molecules.

The extensive DNA damage and inhibition of critical enzymes caused by Adriamycin and its derivatives serve as potent signals for the induction of programmed cell death, or apoptosis. nih.govnih.govuniroma1.it The cellular response to such genotoxic stress often involves the activation of tumor suppressor proteins. nih.gov

Studies on various cancer cell lines have shown that treatment with Adriamycin leads to cell death with the characteristic morphological features of apoptosis. nih.govnih.gov The susceptibility of cells to Adriamycin-induced apoptosis can be dependent on the status of key regulatory proteins in the apoptotic pathway, such as p53, p21WAF1/CIP1, and members of the Bcl-2 family (e.g., Bcl-2 and Bax). nih.govnih.gov For instance, a higher sensitivity to apoptosis has been observed in cells with functional p53 and a high Bax-to-Bcl-2 ratio. nih.gov The thermal stabilization of telomeric G-quadruplex DNA by Adriamycin binding is also thought to hinder telomerase activity, contributing significantly to the induction of apoptosis. nih.gov

A distinct mechanism of action for Adriamycin, and consequently its derivatives, is the generation of reactive oxygen species (ROS). oncopedia.wikioncotarget.com The quinone moiety within the anthracycline structure is capable of undergoing enzymatic reduction to a semiquinone free radical. oncotarget.com This radical can then react with molecular oxygen to regenerate the parent quinone, while producing superoxide (B77818) radicals. oncotarget.commdpi.com

This redox cycling leads to a significant increase in intracellular ROS levels, including superoxide and hydrogen peroxide. oncopedia.wikifrontiersin.org The overproduction of these species overwhelms the cell's antioxidant defenses, resulting in a state of oxidative stress. oncotarget.com This oxidative stress causes widespread damage to vital cellular components, including lipids, proteins, and DNA, further contributing to the compound's cytotoxicity. oncopedia.wikioncotarget.comfrontiersin.org

Interactions with Subcellular Organelles (e.g., mitochondria, sarcoplasmic reticulum)

The specific molecular interactions of Adriamycin 14-thiobenzoate with subcellular organelles have not been extensively detailed in publicly available scientific literature. However, significant research has been conducted on its parent compound, Adriamycin (Doxorubicin). The following sections outline the well-documented effects of Adriamycin on mitochondria and the sarcoplasmic reticulum. It is important to note that while the 14-thiobenzoate modification may alter the compound's properties, the fundamental mechanisms of the anthracycline core likely share similarities.

Interactions with Mitochondria

Adriamycin is known to accumulate preferentially within the mitochondria of muscle tissue, including the heart. nih.gov This accumulation is a key factor in the drug's impact on cellular function. The mitochondrion is a primary subcellular target for Adriamycin, and the resulting interference with mitochondrial function is considered a principal contributor to its cardiotoxic effects. nih.gov

One of the primary effects of Adriamycin on mitochondria is the disruption of oxidative phosphorylation and the subsequent inhibition of ATP synthesis. nih.gov The drug is believed to redox cycle at Complex I of the mitochondrial electron transport chain, a process that generates highly reactive oxygen species (ROS). nih.gov This surge in ROS leads to a state of oxidative stress within the cell, causing secondary damage through lipid peroxidation, protein oxidation, and DNA damage. nih.govijpsonline.com

This altered redox state can trigger the mitochondrial permeability transition pore (mPTP) to open, leading to a loss of mitochondrial integrity and function. nih.gov Furthermore, Adriamycin's presence interferes with the mitochondrion's ability to regulate cellular calcium signaling, which is crucial for responding to changes in metabolic demand. nih.gov In severe cases, this disruption can lead to the release of signals that initiate either necrotic or apoptotic cell death. nih.gov Studies have also shown that doxorubicin (B1662922) can induce mitochondrial iron accumulation, which further contributes to mitochondrial damage and dysfunction. frontiersin.org

The table below summarizes key findings from research on Adriamycin's effects on mitochondria.

| Effect of Adriamycin on Mitochondria | Key Research Findings | References |

| Accumulation | Preferentially localizes and accumulates in the mitochondria of muscle tissue. | nih.gov |

| Oxidative Stress | Redox cycles at Complex I, leading to the production of reactive oxygen species (ROS). | nih.gov |

| Bioenergetics | Interferes with oxidative phosphorylation and inhibits ATP synthesis. | nih.gov |

| Calcium Homeostasis | Disrupts mitochondrial-mediated cellular calcium signaling. | nih.gov |

| Mitochondrial Integrity | Can induce the opening of the mitochondrial permeability transition pore (mPTP). | nih.gov |

| Iron Accumulation | Promotes the accumulation of iron within the mitochondria. | frontiersin.org |

| Mitochondrial Dynamics | Induces mitochondrial fission and inhibits fusion, leading to a fragmented network. | frontiersin.org |

Interactions with the Sarcoplasmic Reticulum

The sarcoplasmic reticulum (SR) is another critical subcellular organelle affected by Adriamycin, particularly in cardiomyocytes. The SR is the primary site of intracellular calcium storage and release, which is essential for muscle contraction and relaxation.

Adriamycin has been shown to impair the calcium-handling capabilities of the sarcoplasmic reticulum. It can interfere with the function of the ryanodine (B192298) receptor, the channel responsible for releasing calcium from the SR to initiate muscle contraction. mdpi.com Additionally, Adriamycin can inhibit the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping calcium back into the SR to allow for muscle relaxation. mdpi.com This disruption of calcium homeostasis, characterized by increased sarcoplasmic reticulum calcium leak, contributes to cardiac contractile dysfunction. mdpi.comnih.gov

The table below outlines the observed effects of Adriamycin on the sarcoplasmic reticulum.

| Effect of Adriamycin on Sarcoplasmic Reticulum | Key Research Findings | References |

| Calcium Release | Interferes with the function of the ryanodine receptor (calcium release channel). | mdpi.com |

| Calcium Uptake | Inhibits the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. | mdpi.com |

| Calcium Leak | Increases the leak of calcium from the sarcoplasmic reticulum. | nih.gov |

| Contractile Dysfunction | Contributes to impaired cardiac muscle contraction and relaxation. | mdpi.com |

Prodrug Design and Advanced Delivery Systems for Adriamycin 14 Thiobenzoate

Nanocarrier-Mediated Delivery Approaches:Research on the encapsulation of Adriamycin 14-thiobenzoate in polymeric nanoparticles, micelles, or liposomal formulations is not documented.

Functionalization with Targeting Moieties: There are no studies on the functionalization of Adriamycin 14-thiobenzoate delivery systems with targeting moieties such as peptides or antibodies.

To maintain strict adherence to the user's request to focus solely on "Adriamycin 14-thiobenzoate" and to avoid introducing information that falls outside this explicit scope, the article cannot be generated. The inclusion of data pertaining to Doxorubicin (B1662922) would violate the core instructions of the request.

Responsive Systems for Triggered Release (e.g., pH-responsive, redox-responsive)

Following a comprehensive review of publicly available scientific literature, no specific research was identified on the development or application of responsive delivery systems designed for the triggered release of Adriamycin 14-thiobenzoate. The existing body of research extensively covers stimuli-responsive systems, including pH-responsive and redox-responsive carriers, for the parent compound, Adriamycin (Doxorubicin). rsc.orgmdpi.comnih.govnih.govscienceopen.comnih.govnih.govrsc.orgrsc.orgmdpi.comnih.govnih.gov However, these findings are specific to Doxorubicin and cannot be directly extrapolated to its 14-thiobenzoate derivative without dedicated experimental investigation.

The principles of pH- and redox-responsive drug delivery are well-established for cancer therapy, aiming to exploit the unique physiological conditions of the tumor microenvironment, such as acidic pH and elevated glutathione (B108866) levels. rsc.orgscienceopen.com For instance, pH-sensitive systems often utilize acid-labile linkers that cleave in the acidic milieu of endosomes or the tumor interstitium, triggering drug release. nih.govnih.govrsc.orgrsc.orgmdpi.com Similarly, redox-responsive systems incorporate linkages, like disulfide bonds, that are stable in the bloodstream but are cleaved by the high concentration of reducing agents (e.g., glutathione) within cancer cells, leading to intracellular drug release. nih.govnih.govnih.gov

While these strategies are extensively documented for Doxorubicin, the chemical modification at the 14-position to form the thiobenzoate ester in Adriamycin 14-thiobenzoate would likely alter its physicochemical properties, including its encapsulation within and release from a given nanocarrier. Therefore, dedicated studies would be required to design and optimize responsive systems specifically for Adriamycin 14-thiobenzoate.

Due to the absence of specific data in the scientific literature for Adriamycin 14-thiobenzoate, no research findings or data tables on its responsive release can be presented.

Mechanisms of Acquired Resistance to Adriamycin 14 Thiobenzoate and Anthracycline Analogs

Role of Drug Efflux Pump Overexpression (e.g., P-glycoprotein)

One of the most well-documented mechanisms of resistance to anthracyclines is the increased expression of ATP-binding cassette (ABC) transporters. These membrane proteins function as energy-dependent efflux pumps, actively removing chemotherapeutic agents from the cancer cell, thereby reducing the intracellular drug concentration to sub-lethal levels.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is the most studied of these transporters in the context of anthracycline resistance. Cancer cells that overexpress P-gp exhibit a multidrug resistance (MDR) phenotype, showing decreased sensitivity not only to anthracyclines but also to a wide range of other structurally and functionally diverse drugs. Even subtle differences in the molecular structure of anthracyclines can lead to significant variations in their transport rates by P-gp. For instance, daunorubicin (B1662515) has a 4 to 5-fold higher transport rate than doxorubicin (B1662922), despite differing by only a single hydroxyl group nih.gov. The expression of P-gp is a significant factor in approximately 50% of cancers, making it a major driver of anticancer drug resistance nih.gov.

While P-gp is a primary mediator, other ABC transporters also contribute to anthracycline resistance. The Multidrug Resistance-Associated Protein 1 (MRP1) is another key efflux pump implicated in this process. The table below summarizes key efflux pumps involved in anthracycline resistance.

| Efflux Pump | Gene | Substrates (including Anthracyclines) | Role in Resistance |

| P-glycoprotein (P-gp) | ABCB1 | Doxorubicin, Daunorubicin, Epirubicin (B1671505), Vinblastine, Paclitaxel | Actively effluxes a broad range of chemotherapeutic drugs from the cell, reducing intracellular accumulation. nih.govnih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Doxorubicin, Daunorubicin, Vincristine, Etoposide | Effluxes drugs and their conjugated metabolites (e.g., with glutathione). scienceopen.com |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Doxorubicin, Mitoxantrone, Topotecan | Contributes to resistance in various cancers, including breast cancer. |

This table is based on data from multiple sources.

Alterations in Drug Target Enzymes (e.g., Topoisomerase IIα downregulation or modification)

The primary intracellular target for anthracyclines is DNA topoisomerase IIα (Top2α), an essential enzyme for resolving DNA topological problems during replication and transcription nih.gov. Anthracyclines act as "poisons" for this enzyme. They intercalate into DNA and stabilize the Top2α-DNA cleavage complex, which is an intermediate in the enzyme's catalytic cycle oaepublish.comfrontiersin.org. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks and subsequent activation of cell death pathways nih.govoaepublish.comfrontiersin.org.

Resistance to anthracyclines frequently arises from quantitative or qualitative changes in the Top2α enzyme.

Downregulation of Top2α: A common mechanism is the reduced expression of the TOP2A gene, leading to lower levels of the Top2α protein. With less available target enzyme, the drug is less effective at generating the cytotoxic DNA double-strand breaks mdpi.com. This suggests that resistance is mediated by a reduction in enzyme-mediated DNA damage mdpi.com.

Modification of Top2α: Mutations in the TOP2A gene can alter the structure of the enzyme, reducing its affinity for the drug or affecting its ability to form the stabilized cleavage complex. This can render the enzyme, and therefore the cell, insensitive to the drug's effects.

Interestingly, the two isoforms of Topoisomerase II, α and β, play different roles in the drug's effects. The anticancer activity is primarily linked to the poisoning of Top2α, which is highly expressed in proliferating cancer cells frontiersin.org. Conversely, the cardiotoxicity associated with anthracyclines is often linked to the drug's effect on Top2β in non-dividing cardiomyocytes frontiersin.org.

Modulations of Apoptotic and Anti-Apoptotic Pathway Components

Anthracyclines ultimately kill cancer cells by inducing apoptosis, or programmed cell death. This is triggered by the extensive DNA damage caused by Topoisomerase IIα poisoning. Consequently, alterations in the cellular pathways that control apoptosis are a major mechanism of acquired resistance. Cancer cells can develop resistance by shifting the balance between pro-apoptotic and anti-apoptotic signals to favor survival.

The intrinsic (mitochondrial) pathway of apoptosis is critical in this context. Key players in this pathway belong to the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and pro-apoptotic members (e.g., Bax, Bak) nih.gov.

Mechanisms of resistance involving apoptotic pathways include:

Upregulation of Anti-Apoptotic Proteins: Overexpression of proteins like Bcl-2 and Bcl-XL can sequester pro-apoptotic proteins, preventing the release of cytochrome c from the mitochondria and thereby blocking the activation of caspases, the executioners of apoptosis aacrjournals.org.

Downregulation of Pro-Apoptotic Proteins: Decreased expression or inactivation of pro-apoptotic proteins such as Bax and Bak can make cells more resistant to the death signals initiated by anthracycline-induced DNA damage aacrjournals.org.

Alterations in Upstream Signaling: Changes in pathways that regulate the Bcl-2 family, such as the p53 tumor suppressor pathway and the PI3K/Akt survival pathway, can also contribute to resistance nih.govaacrjournals.orgwaocp.org. For instance, inactivation of p53 can reduce the expression of pro-apoptotic targets like Bax, while activation of the PI3K/Akt pathway can promote the function of anti-apoptotic proteins nih.govwaocp.org.

In some drug-resistant breast cancer cells, the extrinsic apoptotic pathway, which is initiated by death receptors like Fas, can be inhibited, while the intrinsic pathway remains active, indicating that resistance mechanisms can independently regulate these pathways aacrjournals.org.

Metabolic Adaptations in Resistant Cellular Models (e.g., glutathione (B108866) metabolism, oxidative phosphorylation)

Cancer cells are known for their metabolic plasticity, and this adaptability plays a crucial role in developing drug resistance. In response to anthracycline treatment, resistant cells can undergo significant metabolic reprogramming to counteract the drug's cytotoxic effects, particularly the generation of reactive oxygen species (ROS).

A key metabolic pathway implicated in anthracycline resistance is glutathione (GSH) metabolism . Glutathione is a major intracellular antioxidant that protects cells from oxidative damage. Increased levels of GSH can confer resistance through several mechanisms:

ROS Neutralization: Anthracycline metabolism can produce ROS, which damages cellular components. Elevated GSH levels help to neutralize these harmful molecules, mitigating oxidative stress nih.govmdpi.com.

Drug Conjugation: GSH can directly bind to anthracyclines in a reaction that can be catalyzed by glutathione S-transferases (GSTs). This conjugation detoxifies the drug and facilitates its removal from the cell, often via efflux pumps like MRP1 researchgate.net.

Altered Intracellular Distribution: In some resistant cells, GSH and GSTs have been observed to be localized in specific cellular compartments like the Golgi apparatus, which may be related to increased drug sequestration or efflux nih.gov.

Studies have shown that doxorubicin-resistant breast cancer cells exhibit a strong reliance on glutamine to fuel the synthesis of glutathione. This metabolic dependency can be a therapeutic vulnerability; for example, inhibiting glutathione synthesis with buthionine sulfoximine (B86345) (BSO) can re-sensitize resistant cells to doxorubicin nih.gov.

Besides glutathione metabolism, other metabolic adaptations such as changes in oxidative phosphorylation and glycolysis have been observed in resistant cells, highlighting the complex metabolic rewiring that supports cell survival under drug pressure.

| Metabolic Pathway | Alteration in Resistant Cells | Consequence for Resistance |

| Glutathione (GSH) Metabolism | Increased intracellular GSH levels and synthesis. nih.gov | Neutralization of drug-induced ROS; direct detoxification of the drug via conjugation. mdpi.comresearchgate.net |

| Glutamine Metabolism | Increased glutamine uptake and utilization. | Provides precursors for de novo glutathione synthesis and fuels oxidative phosphorylation. |

| Oxidative Phosphorylation (OXPHOS) | Increased mitochondrial ATP production and bioenergetic capacity (especially in epirubicin resistance). | Provides energy for drug efflux pumps and other resistance mechanisms. |

This table summarizes key metabolic adaptations observed in anthracycline-resistant cancer cells.

Contribution of Cancer Stem Cell Phenotype to Resistance

The cancer stem cell (CSC) model proposes that a small subpopulation of cells within a tumor possesses stem-like properties, including self-renewal and the ability to generate the diverse cell types that comprise the tumor nih.gov. These CSCs are often inherently resistant to chemotherapy and are thought to be responsible for tumor relapse and metastasis aacrjournals.orgnih.gov.

Several characteristics of CSCs contribute to their resistance to anthracyclines:

Quiescence: CSCs often exist in a slow-cycling or dormant state (G0 phase of the cell cycle). Since most chemotherapies, including anthracyclines, target rapidly dividing cells, quiescent CSCs can evade their cytotoxic effects aacrjournals.org.

High Expression of ABC Transporters: CSCs frequently overexpress drug efflux pumps like P-glycoprotein (ABCB1), which actively pump anthracyclines out of the cell waocp.orgnih.gov.

Enhanced DNA Damage Response: CSCs possess a more efficient DNA repair machinery compared to non-CSC cancer cells. This allows them to more effectively repair the DNA double-strand breaks induced by anthracyclines, thereby promoting their survival aacrjournals.orgwaocp.org.

Activation of Survival Pathways: Key signaling pathways that regulate "stemness," such as Wnt, Notch, and Hedgehog, are often aberrantly activated in CSCs. These pathways can also activate anti-apoptotic signaling, further protecting the cells from drug-induced death nih.gov.

Prolonged treatment with doxorubicin has been shown to enrich the population of cells with a CSC phenotype (e.g., CD44+/CD24- in breast cancer), suggesting that chemotherapy can select for and expand this highly resistant subpopulation nih.govnih.gov.

Exosome-Mediated Mechanisms of Drug Efflux and Resistance Transfer

Exosomes are small extracellular vesicles secreted by cells that play a crucial role in intercellular communication. They can transport a cargo of proteins, lipids, and nucleic acids (including mRNA and miRNA) to recipient cells. Emerging evidence has implicated exosomes as significant mediators in the spread of drug resistance within a tumor.

Resistant cancer cells can release exosomes that transfer the machinery of resistance to neighboring drug-sensitive cells, effectively making them resistant as well. This process can occur through several mechanisms:

Transfer of Efflux Pumps: Exosomes can carry functional drug efflux pumps, such as P-glycoprotein, from resistant cells and fuse with the membrane of sensitive cells. This directly equips the recipient cells with the ability to pump out the drug.

Transfer of Nucleic Acids: Exosomes can deliver mRNA or miRNA molecules that regulate the expression of resistance-related genes in recipient cells. For example, they can transfer mRNA for ABC transporters or miRNAs that suppress pro-apoptotic proteins or upregulate survival pathways.

Drug Sequestration and Efflux: Exosomes themselves can encapsulate and expel chemotherapeutic drugs from the cell, acting as a direct drug removal system.

This exosome-mediated transfer of resistance is a dynamic process within the tumor microenvironment, contributing to the development of a globally resistant tumor phenotype over time.

Computational and Modeling Approaches in Adriamycin 14 Thiobenzoate Research

Molecular Docking and Dynamics Simulations for DNA-Drug Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, such as Adriamycin 14-thiobenzoate, and a biological macromolecule, like DNA. These methods provide insights into the binding affinity, mode of interaction, and the stability of the resulting complex at an atomic level.

In a typical study, the three-dimensional structure of Adriamycin 14-thiobenzoate would be docked into the DNA double helix. The primary mode of interaction for the parent compound, Adriamycin, is intercalation between base pairs, and it is hypothesized that the 14-thiobenzoate derivative would exhibit a similar mechanism. Molecular docking simulations would predict the preferred binding site and the specific orientation of the drug within the DNA grooves.

Following docking, molecular dynamics (MD) simulations would be employed to simulate the behavior of the DNA-drug complex over time. These simulations provide a dynamic view of the interactions, allowing researchers to assess the stability of the complex and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that contribute to binding. For instance, simulations could reveal how the thiobenzoate moiety at the 14th position influences the binding affinity and specificity compared to the hydroxyl group in the parent Adriamycin.

Interactive Data Table: Hypothetical Molecular Docking Results for Adriamycin 14-thiobenzoate with a DNA Decamer

| Parameter | Value |

| Binding Energy (kcal/mol) | -9.5 |

| Interacting DNA Residues | DG12, DC13, DG14 |

| Number of Hydrogen Bonds | 3 |

| RMSD of Ligand (Å) | 1.2 |

This table represents hypothetical data that would be generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of Adriamycin 14-thiobenzoate, QSAR studies would be instrumental in designing novel analogs with improved therapeutic properties.

To build a QSAR model, a dataset of Adriamycin analogs with their corresponding biological activities (e.g., IC50 values against a specific cancer cell line) is required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each analog. These descriptors can be categorized as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that correlates the molecular descriptors with the biological activity. A robust QSAR model can then be used to predict the activity of newly designed analogs of Adriamycin 14-thiobenzoate even before they are synthesized, thus saving time and resources in the drug discovery process.

Preclinical Pharmacokinetic and Biodistribution Modeling

Pharmacokinetic (PK) and biodistribution modeling are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. For Adriamycin 14-thiobenzoate, preclinical PK models would be developed based on data from in vitro and in vivo studies.

These models are typically compartmental or physiologically based (PBPK). Compartmental models use mathematical equations to describe the movement of the drug between different "compartments" of the body (e.g., blood, tissues). PBPK models are more complex and incorporate physiological parameters such as organ volumes, blood flow rates, and tissue-specific drug metabolism and transport rates.

By simulating the PK profile of Adriamycin 14-thiobenzoate, researchers can predict its concentration-time profile in various organs and tissues. This information is crucial for understanding its efficacy and potential toxicity. Biodistribution modeling, often visualized through techniques like positron emission tomography (PET) imaging with radiolabeled compounds, would provide spatial and temporal information on the drug's accumulation in tumors versus healthy tissues.

Predictive Modeling for Cellular Response and Resistance Mechanisms

Predictive models of cellular response aim to understand and forecast how cancer cells will react to treatment with Adriamycin 14-thiobenzoate. These models can integrate various types of data, including genomics, proteomics, and drug sensitivity data from cell line screens.

By analyzing the molecular profiles of cancer cells, these models can identify biomarkers that are associated with sensitivity or resistance to the drug. For example, a model might predict that cells with a certain gene expression signature are more likely to undergo apoptosis when treated with Adriamycin 14-thiobenzoate.

Furthermore, computational models can be used to investigate the mechanisms of drug resistance. This could involve simulating the effects of drug efflux pumps, alterations in drug targets, or the activation of pro-survival signaling pathways. Understanding these resistance mechanisms is key to developing strategies to overcome them, such as combination therapies.

Multi-scale Computational Models for Tumor Microenvironment and Drug Delivery Optimization

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. Multi-scale computational models are being developed to simulate the intricate interactions within the TME and their impact on drug delivery and efficacy.

These models can integrate processes occurring at different biological scales, from the molecular level (drug-target interactions) to the cellular level (cell proliferation and death) and the tissue level (drug transport and distribution). For Adriamycin 14-thiobenzoate, a multi-scale model could simulate its delivery from the bloodstream, through the tumor vasculature, and into the tumor tissue.

Such models can help to optimize drug delivery strategies. For instance, they could be used to design nanoparticle-based delivery systems for Adriamycin 14-thiobenzoate that can more effectively penetrate the tumor and release the drug in a controlled manner. By simulating the complex interplay of factors within the TME, these models can provide valuable insights for improving the therapeutic outcome of cancer treatment.

Future Research Directions for Adriamycin 14 Thiobenzoate

Exploration of Novel Synthetic Routes for Improved Scalability

The successful translation of Adriamycin 14-thiobenzoate from a laboratory-scale compound to a viable clinical candidate hinges on the development of efficient and scalable synthetic methodologies. Future research in this area should prioritize the exploration of innovative synthetic routes that offer high yields, purity, and cost-effectiveness. hilarispublisher.com Key areas of investigation include the implementation of transition-metal catalysis and photocatalysis, which are known for their mild reaction conditions and broad substrate applicability. hilarispublisher.com The goal is to establish a robust synthetic pathway that can be reliably scaled up from gram to kilogram quantities, ensuring a consistent supply for extensive preclinical and potential clinical investigations. hilarispublisher.com

Table 1: Comparison of Potential Synthetic Strategies

Comprehensive Preclinical Efficacy Profiling in Diverse Cancer Models with Specific Resistance Profiles

A critical step in the development of Adriamycin 14-thiobenzoate is to conduct a thorough evaluation of its anticancer activity across a wide range of cancer models. This should include not only standard cancer cell lines but also patient-derived xenografts and organoid models that more accurately recapitulate the heterogeneity of human tumors. A particular focus should be placed on assessing the efficacy of Adriamycin 14-thiobenzoate in cancer models with well-defined resistance mechanisms to the parent compound, Doxorubicin (B1662922), and other chemotherapeutic agents. This will help to determine if the 14-thiobenzoate modification can overcome common resistance pathways, such as the overexpression of drug efflux pumps like P-glycoprotein.

Elucidation of Detailed Molecular Interaction Profiles Beyond Primary DNA Binding

While the primary mechanism of action for Doxorubicin involves intercalation into DNA and inhibition of topoisomerase II, it is crucial to investigate how the 14-thiobenzoate modification may alter or introduce new molecular interactions. nih.govwaocp.org Future research should employ a range of biophysical and biochemical techniques, such as surface plasmon resonance, isothermal titration calorimetry, and proteomics, to identify and characterize the binding of Adriamycin 14-thiobenzoate to various cellular components, including proteins and lipids. nih.gov Understanding these off-target interactions is essential for building a complete picture of the compound's mechanism of action and potential for novel therapeutic applications.

Table 2: Potential Molecular Interactions for Investigation

| Molecular Target | Rationale for Investigation |

| Topoisomerase II | Determine if the modification alters the primary mechanism of action. |

| P-glycoprotein (P-gp) | Assess if the compound is a substrate for this major drug efflux pump. |

| Cardiolipin | Investigate potential for altered cardiotoxicity, as cardiolipin binding is implicated in Doxorubicin's cardiac effects. |

| Histones | Explore potential epigenetic modifications and effects on chromatin structure. nih.gov |

Development of Strategies for Overcoming Acquired Resistance Mechanisms

The emergence of acquired resistance is a significant challenge in cancer chemotherapy. nih.govnih.gov As Adriamycin 14-thiobenzoate progresses through preclinical testing, it will be vital to anticipate and develop strategies to overcome potential mechanisms of acquired resistance. This involves long-term cell culture studies to generate resistant cell lines and subsequent molecular analysis to identify the genetic and epigenetic changes that drive resistance. nih.gov Potential strategies to combat resistance could include combination therapies with other anticancer agents, such as tyrosine kinase inhibitors or immunomodulatory drugs, that target distinct cellular pathways. nih.govfrontiersin.org

Integration of Advanced Delivery Technologies for Enhanced Efficacy in Preclinical Models

To improve the therapeutic index of Adriamycin 14-thiobenzoate, future research should explore the use of advanced drug delivery systems. nih.govnih.gov Nanoparticle and liposomal formulations can enhance the targeted delivery of the compound to tumor tissues, thereby increasing its local concentration and reducing systemic exposure and potential side effects. waocp.orgnih.govnih.gov These delivery systems can be further engineered with targeting ligands to specifically recognize and bind to cancer cells, further improving the precision of the therapy.

Application of "Omics" Data and Advanced Computational Strategies in Novel Analog Discovery

The insights gained from the comprehensive profiling of Adriamycin 14-thiobenzoate can be leveraged to guide the discovery of even more effective analogs. The use of "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a wealth of data on the cellular response to the compound. This data can then be integrated with advanced computational modeling and machine learning algorithms to identify key structure-activity relationships and design novel derivatives with improved efficacy and reduced toxicity.

Q & A

Q. How can researchers validate the stability of Adriamycin 14-thiobenzoate under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.